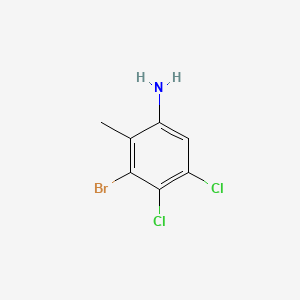
3-Bromo-4,5-dichloro-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5-dichloro-2-methylbenzenamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of benzenamine, featuring bromine, chlorine, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloro-2-methylbenzenamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Reduction: Converting the nitro group to an amine.
Halogenation: Introducing bromine and chlorine atoms to specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and optimization of reaction parameters to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloro-2-methylbenzenamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound can participate in substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: Using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzenamines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-4,5-dichloro-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloro-2-methylbenzenamine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms, along with the amine group, can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4,5-dichlorotoluene: Similar in structure but lacks the amine group.
4-Bromo-2,5-dichloroaniline: Similar but with different positions of substituents.
Uniqueness
3-Bromo-4,5-dichloro-2-methylbenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H6BrCl2N |
|---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
3-bromo-4,5-dichloro-2-methylaniline |
InChI |
InChI=1S/C7H6BrCl2N/c1-3-5(11)2-4(9)7(10)6(3)8/h2H,11H2,1H3 |
InChI Key |
HRFXZPJBWGRFOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















